4-Bromo-2,6-dimethyl-2H-indazole
CAS No.: 1159511-87-1
Cat. No.: VC11722245
Molecular Formula: C9H9BrN2
Molecular Weight: 225.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159511-87-1 |
|---|---|
| Molecular Formula | C9H9BrN2 |
| Molecular Weight | 225.08 g/mol |
| IUPAC Name | 4-bromo-2,6-dimethylindazole |
| Standard InChI | InChI=1S/C9H9BrN2/c1-6-3-8(10)7-5-12(2)11-9(7)4-6/h3-5H,1-2H3 |
| Standard InChI Key | DPADIKLDPCCSMC-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NN(C=C2C(=C1)Br)C |
| Canonical SMILES | CC1=CC2=NN(C=C2C(=C1)Br)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Bromo-2,6-dimethyl-2H-indazole belongs to the indazole family, featuring a bromine atom at the 4-position and methyl groups at the 2- and 6-positions of the heterocyclic scaffold. The planar aromatic system facilitates π-π stacking interactions, while the bromine atom enhances electrophilic reactivity, making it amenable to cross-coupling reactions .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.08 g/mol |
| Exact Mass | 223.995 Da |
| LogP (Partition Coefficient) | 2.64 |
| Topological Polar Surface Area | 17.82 Ų |
The compound’s moderate lipophilicity (LogP = 2.64) suggests favorable membrane permeability, a critical factor in drug design .
Synthetic Methodologies
Cyclization Strategies
A primary synthetic route involves the cyclization of 2-bromo-4,6-dimethylphenylhydrazine with aldehydes or ketones under oxidative conditions. Copper acetate catalyzes this reaction in dimethyl sulfoxide (DMSO) at elevated temperatures, achieving yields of 65–78%. The mechanism proceeds via imine formation, followed by intramolecular cyclization and aromatization (Figure 1):
Transition Metal-Catalyzed Coupling
Palladium-mediated Suzuki-Miyaura couplings enable functionalization at the 3-position. For example, 3-bromo-1H-indazole intermediates react with arylboronic esters under microwave irradiation to introduce substituents while retaining the bromine and methyl groups . This method achieves regioselectivity >90% when using Pd(PPh) as the catalyst .
Biological Activities and Mechanisms
Antifungal Applications
Structural analogs of 4-bromo-2,6-dimethyl-2H-indazole exhibit potent activity against Candida albicans (MIC = 8–16 μg/mL). The bromine atom enhances membrane penetration, while methyl groups stabilize hydrophobic interactions with fungal ergosterol biosynthesis enzymes .
Industrial and Materials Science Applications
Polymer Synthesis
The compound serves as a monomer in conductive polymer fabrication. Copolymerization with thiophene derivatives yields materials with enhanced thermal stability (decomposition temperature >300°C) and electrical conductivity (10–10 S/cm).
Catalytic Processes
In palladium-catalyzed cross-couplings, 4-bromo-2,6-dimethyl-2H-indazole acts as a directing group, improving reaction yields by 15–20% compared to non-methylated analogs.
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